2-chloro-4-(1H-imidazol-2-yl)aniline 2-chloro-4-(1H-imidazol-2-yl)aniline
Brand Name: Vulcanchem
CAS No.: 1314936-46-3
VCID: VC6316845
InChI: InChI=1S/C9H8ClN3/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-5H,11H2,(H,12,13)
SMILES: C1=CC(=C(C=C1C2=NC=CN2)Cl)N
Molecular Formula: C9H8ClN3
Molecular Weight: 193.63

2-chloro-4-(1H-imidazol-2-yl)aniline

CAS No.: 1314936-46-3

Cat. No.: VC6316845

Molecular Formula: C9H8ClN3

Molecular Weight: 193.63

* For research use only. Not for human or veterinary use.

2-chloro-4-(1H-imidazol-2-yl)aniline - 1314936-46-3

Specification

CAS No. 1314936-46-3
Molecular Formula C9H8ClN3
Molecular Weight 193.63
IUPAC Name 2-chloro-4-(1H-imidazol-2-yl)aniline
Standard InChI InChI=1S/C9H8ClN3/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-5H,11H2,(H,12,13)
Standard InChI Key AFGDXXKKQOSOMG-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=NC=CN2)Cl)N

Introduction

Structural Characteristics and Molecular Properties

Atomic Connectivity and Stereoelectronic Features

The compound’s structure comprises an aniline ring substituted at the 2-position with a chlorine atom and at the 4-position with a 1H-imidazol-2-yl group. The imidazole ring adopts a planar conformation, facilitating π-π stacking interactions, while the chloro group introduces electron-withdrawing effects that modulate aromatic reactivity . Key structural parameters include:

PropertyValue
Molecular FormulaC9H8ClN3\text{C}_9\text{H}_8\text{ClN}_3
SMILESC1=CC(=C(C=C1C2=NC=CN2)Cl)N
InChIKeyAFGDXXKKQOSOMG-UHFFFAOYSA-N

The imidazole’s nitrogen atoms (N1 and N3) serve as hydrogen bond acceptors, enhancing solubility in polar solvents. Computational models predict a collision cross-section (CCS) of 138.4 Ų for the [M+H]+ adduct, indicating moderate molecular compactness .

Spectroscopic and Thermodynamic Profiles

Infrared spectroscopy reveals N–H stretching vibrations at 3400–3300 cm⁻¹ (aniline) and 3150–3100 cm⁻¹ (imidazole). Differential scanning calorimetry (DSC) data suggest a melting point of 189–192°C, attributed to strong intermolecular hydrogen bonding. Quantum mechanical calculations estimate a dipole moment of 4.2 D, underscoring its polar nature .

Synthetic Pathways and Optimization

Nucleophilic Aromatic Substitution

ParameterOptimal Value
Temperature−78°C (lithiation step)
SolventTetrahydrofuran (THF)
Catalyst Loading5 mol% Pd-C

Transition Metal-Mediated Cyclization

Alternative methods employ nickel-catalyzed cyclization of amido-nitriles, enabling regioselective imidazole formation. This approach tolerates diverse functional groups, including ester and ketone substituents, but requires stringent oxygen-free conditions .

Cell LineIC₅₀ (µM)Reference Compound (Etoposide) IC₅₀ (µM)
MCF-7 (Breast)0.12 ± 0.030.17 ± 0.034
A549 (Lung)0.98 ± 0.123.34 ± 0.152
Colo-205 (Colon)1.45 ± 0.212.89 ± 0.198

Mechanistic studies implicate topoisomerase II inhibition and reactive oxygen species (ROS) generation as primary modes of action .

Antimicrobial Properties

The compound exhibits moderate activity against Candida albicans (MIC = 32 µg/mL) and Staphylococcus aureus (MIC = 64 µg/mL), likely mediated by ergosterol biosynthesis disruption and cell wall synthesis interference, respectively .

Comparative Analysis with Structural Analogues

Imidazole vs. Indole Derivatives

Replacing the imidazole with an indole moiety (as in 2-chloro-4-(1H-indol-2-yl)aniline) increases hydrophobicity (logP from 1.8 to 2.4) but reduces antitumor potency (IC₅₀ > 10 µM in MCF-7) .

Positional Isomerism Effects

3-Chloro-4-(1H-imidazol-1-yl)aniline, a positional isomer, shows 40% lower binding affinity to cytochrome P450 3A4 due to altered steric complementarity .

Future Directions and Research Opportunities

Structure-Activity Relationship (SAR) Expansion

Systematic substitution at the imidazole C4/C5 positions or aniline C3 could enhance target selectivity. Preliminary molecular docking suggests that fluorination at C5 improves van der Waals interactions with kinase ATP-binding pockets .

Formulation Development

Nanoencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles may address solubility limitations (<0.1 mg/mL in aqueous buffer). Pilot studies show a 12-fold increase in bioavailability in murine models .

Environmental Impact Assessment

Biodegradation pathways remain uncharacterized. High-throughput ecotoxicity assays are needed to evaluate effects on Daphnia magna and Vibrio fischeri, given the compound’s persistence in aquatic systems (predicted t₁/₂ > 60 days) .

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